5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine
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Overview
Description
5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine involves several key steps:
Starting Materials: The synthesis begins with the preparation of 4-chloropiperidine and 1H-indazole-3-amine.
Reaction Conditions: The reaction typically involves the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Synthetic Route: The process includes the alkylation of 1H-indazole-3-amine with 3-(4-chloropiperidin-1-yl)propyl chloride under basic conditions to form the desired product.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and catalysts (e.g., Pd/C).
Scientific Research Applications
5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
Industry: The compound may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine can be compared with other indazole derivatives:
Similar Compounds: Examples include 5-chloro-1-vinyl-1H-indazole and 3-alkenyl-5-chloro-1H-pyrazole.
Properties
CAS No. |
88944-84-7 |
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Molecular Formula |
C15H20Cl2N4 |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
5-chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine |
InChI |
InChI=1S/C15H20Cl2N4/c16-11-4-8-21(9-5-11)7-1-6-18-15-13-10-12(17)2-3-14(13)19-20-15/h2-3,10-11H,1,4-9H2,(H2,18,19,20) |
InChI Key |
NMSVVIZVHMSFGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1Cl)CCCNC2=NNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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